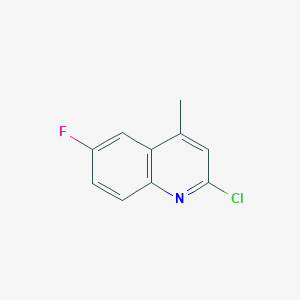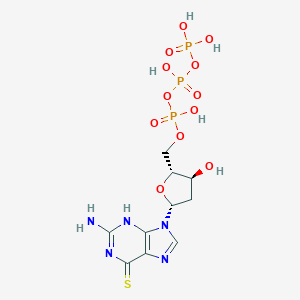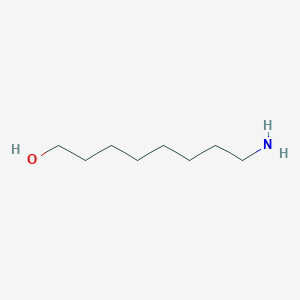
4-(Cyclooctylamino)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclooctylamino)pyridine-3-sulfonamide, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). This compound has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
4-(Cyclooctylamino)pyridine-3-sulfonamide selectively inhibits JAK3, a tyrosine kinase that plays a critical role in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 4-(Cyclooctylamino)pyridine-3-sulfonamide blocks the downstream signaling of these cytokines, leading to a reduction in the activation and proliferation of T cells and other immune cells.
Effets Biochimiques Et Physiologiques
4-(Cyclooctylamino)pyridine-3-sulfonamide has been shown to reduce the levels of several cytokines, including IL-2, IL-4, and interferon-gamma (IFN-gamma), in both animal models and human studies. This reduction in cytokine levels leads to a decrease in T cell activation and proliferation, which is thought to be the primary mechanism by which 4-(Cyclooctylamino)pyridine-3-sulfonamide exerts its therapeutic effects. In addition, 4-(Cyclooctylamino)pyridine-3-sulfonamide has been shown to reduce the severity of inflammation in animal models of autoimmune disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Cyclooctylamino)pyridine-3-sulfonamide has several advantages for use in lab experiments. It is highly selective for JAK3, which reduces the risk of off-target effects. It is also a potent inhibitor of JAK3, with an IC50 of approximately 10 nM. However, 4-(Cyclooctylamino)pyridine-3-sulfonamide has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to prepare solutions for in vitro experiments. In addition, the synthesis of 4-(Cyclooctylamino)pyridine-3-sulfonamide is complex, which can make it difficult to obtain large quantities of the compound.
Orientations Futures
There are several future directions for research on 4-(Cyclooctylamino)pyridine-3-sulfonamide. One area of research is the development of more potent and selective JAK3 inhibitors. Another area of research is the investigation of the potential use of 4-(Cyclooctylamino)pyridine-3-sulfonamide in combination with other drugs for the treatment of autoimmune diseases. Finally, the long-term safety and efficacy of 4-(Cyclooctylamino)pyridine-3-sulfonamide in humans needs to be further investigated.
Méthodes De Synthèse
The synthesis of 4-(Cyclooctylamino)pyridine-3-sulfonamide involves several steps, starting from the reaction of 4-chloro-3-nitropyridine with cyclooctylamine to yield 4-(cyclooctylamino)pyridine. The resulting compound is then reacted with sodium sulfite to form 4-(cyclooctylamino)pyridine-3-sulfonic acid. Finally, the sulfonic acid is converted to the sulfonamide by reaction with ammonia or an amine. The overall yield of this process is approximately 20%.
Applications De Recherche Scientifique
4-(Cyclooctylamino)pyridine-3-sulfonamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in preventing organ transplant rejection. In addition, 4-(Cyclooctylamino)pyridine-3-sulfonamide has been shown to have anti-tumor activity in preclinical studies.
Propriétés
Numéro CAS |
76287-10-0 |
|---|---|
Nom du produit |
4-(Cyclooctylamino)pyridine-3-sulfonamide |
Formule moléculaire |
C13H21N3O2S |
Poids moléculaire |
283.39 g/mol |
Nom IUPAC |
4-(cyclooctylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C13H21N3O2S/c14-19(17,18)13-10-15-9-8-12(13)16-11-6-4-2-1-3-5-7-11/h8-11H,1-7H2,(H,15,16)(H2,14,17,18) |
Clé InChI |
GDFSJCBENRQYAV-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)NC2=C(C=NC=C2)S(=O)(=O)N |
SMILES canonique |
C1CCCC(CCC1)NC2=C(C=NC=C2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



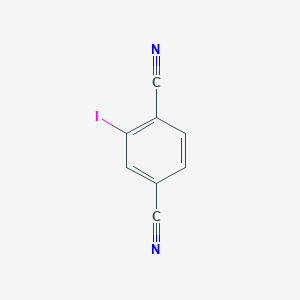
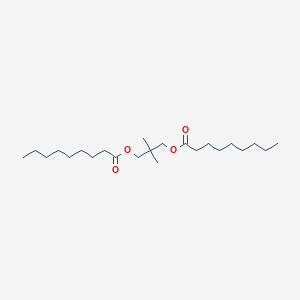
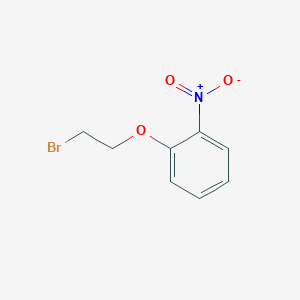
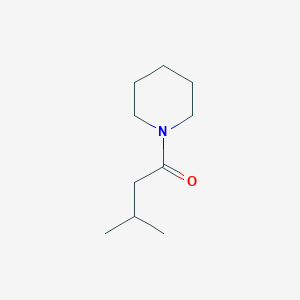
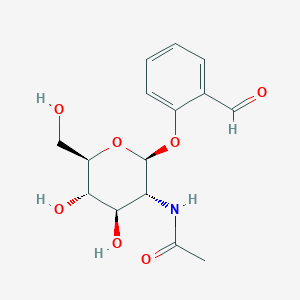
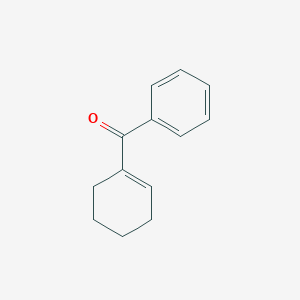
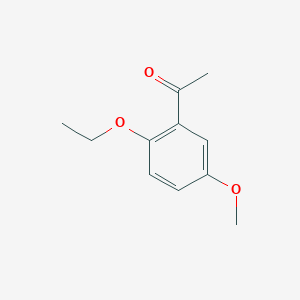
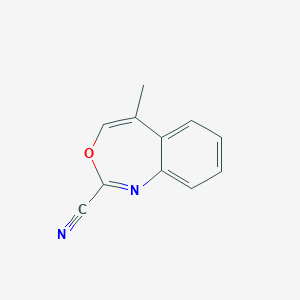
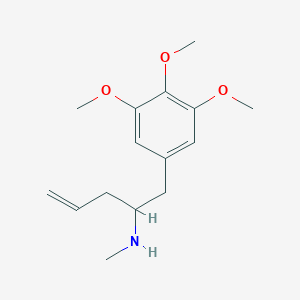
![Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate](/img/structure/B99495.png)
![1,4-Bis[(trimethylsilyl)ethynyl]benzene](/img/structure/B99497.png)
